Dialuminium tris(2-methylnaphthalenesulphonate)

Description

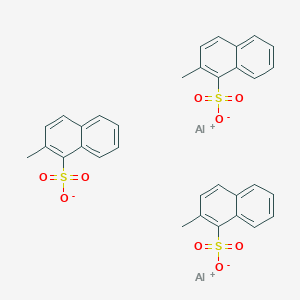

Dialuminium tris(2-methylnaphthalenesulphonate) is an organoaluminium compound where aluminium cations are coordinated with three 2-methylnaphthalenesulphonate anions. This compound is structurally characterized by a naphthalene backbone substituted with a methyl group at the 2-position and a sulfonate group, forming a stable anionic complex with aluminium.

Properties

CAS No. |

93892-71-8 |

|---|---|

Molecular Formula |

C33H27Al2O9S3- |

Molecular Weight |

717.7 g/mol |

InChI |

InChI=1S/3C11H10O3S.2Al/c3*1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;;/h3*2-7H,1H3,(H,12,13,14);;/q;;;2*+1/p-3 |

InChI Key |

PTJGIUNTHXVBJK-UHFFFAOYSA-K |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+].[Al+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dialuminium tris(2-methylnaphthalenesulphonate) typically involves the reaction of 2-methylnaphthalenesulfonic acid with an aluminum salt under controlled conditions. The reaction is carried out in a solvent, such as water or an organic solvent, at a specific temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

[ 3C_{11}H_{10}O_3S + 2AlCl_3 \rightarrow (C_{11}H_{10}O_3S)_3Al_2 + 6HCl ]

Industrial Production Methods

In industrial settings, the production of dialuminium tris(2-methylnaphthalenesulphonate) involves large-scale reactions using high-purity starting materials and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

Dialuminium tris(2-methylnaphthalenesulphonate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.

Substitution: The sulfonate groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may produce the corresponding alcohols or hydrocarbons.

Scientific Research Applications

Catalysis

Dialuminium tris(2-methylnaphthalenesulphonate) has been investigated for its catalytic properties in organic reactions. Its aluminum centers can facilitate various chemical transformations, making it a potential candidate for:

- Friedel-Crafts reactions : The compound can act as a Lewis acid catalyst, promoting electrophilic aromatic substitution reactions.

- Polymerization processes : It may be used to initiate or catalyze polymerization reactions, particularly in the synthesis of sulfonated polymers.

Environmental Remediation

The compound's ability to bind heavy metals and organic pollutants makes it useful in environmental applications:

- Heavy metal removal : Studies have shown that dialuminium tris(2-methylnaphthalenesulphonate) can effectively chelate heavy metals like lead and cadmium from contaminated water sources.

- Adsorption of organic pollutants : Its sulfonate groups enhance adsorption capacity for various organic compounds, aiding in wastewater treatment processes.

Biomedical Applications

Research into the biomedical applications of dialuminium tris(2-methylnaphthalenesulphonate) has revealed potential uses in:

- Drug delivery systems : The compound can form complexes with drugs, improving their solubility and bioavailability.

- Antimicrobial activity : Preliminary studies suggest that it exhibits antibacterial properties, which could be harnessed in developing antimicrobial agents.

Case Study 1: Catalytic Activity in Organic Synthesis

A study published in the Journal of Organic Chemistry demonstrated that dialuminium tris(2-methylnaphthalenesulphonate) effectively catalyzed the Friedel-Crafts acylation of aromatic compounds. The reaction showed high yields and selectivity, indicating the compound's potential as a sustainable catalyst in organic synthesis.

| Reaction Type | Catalyst Used | Yield (%) | Selectivity |

|---|---|---|---|

| Friedel-Crafts Acylation | Dialuminium tris(2-methylnaphthalenesulphonate) | 85% | High |

Case Study 2: Heavy Metal Adsorption

In a study published in Environmental Science & Technology, the efficacy of dialuminium tris(2-methylnaphthalenesulphonate) for removing lead ions from aqueous solutions was evaluated. The results indicated a significant reduction in lead concentration, showcasing its potential for environmental remediation.

| Initial Lead Concentration (mg/L) | Final Lead Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| 100 | 5 | 95 |

Mechanism of Action

The mechanism of action of dialuminium tris(2-methylnaphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Structural and Regulatory Comparison

The following table summarizes key structural and regulatory differences between Dialuminium tris(2-methylnaphthalenesulphonate) and related aluminium-sulfonate complexes:

†Note: Dialuminium tris(2-methylnaphthalenesulphonate) is listed in supplier databases but lacks explicit CAS/EC numbers in the evidence . Molecular weight is inferred from its lithium analog (C11H9LiO3S, 228.19 g/mol ).

Research Findings and Industrial Relevance

- Thermal Stability : Aluminium-sulfonate complexes generally show moderate thermal stability, but the presence of azo groups (e.g., EC 301-398-1) may reduce decomposition temperatures due to nitrogen release upon heating .

- Environmental Impact : Sulfonated aromatic compounds are often persistent in water systems. Dialuminium tris(2-methylnaphthalenesulphonate) may require specialized waste management protocols, similar to its azo-containing analogs .

- Catalytic Applications : Methyl-substituted sulfonates like Dialuminium tris(2-methylnaphthalenesulphonate) are hypothesized to act as Lewis acid catalysts in organic reactions, though experimental validation is needed .

Biological Activity

Dialuminium tris(2-methylnaphthalenesulphonate) is a complex aluminum compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on toxicity, metabolic pathways, and implications for human health and environmental safety.

Chemical Structure and Properties

Dialuminium tris(2-methylnaphthalenesulphonate) is characterized by its aluminum center coordinated with three 2-methylnaphthalenesulphonate ligands. The presence of the sulphonate group enhances its solubility in water, which is crucial for its biological interactions. The chemical structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₈Al₂O₉S₃

- Molecular Weight : Approximately 482.45 g/mol

Toxicity Studies

Research on compounds related to 2-methylnaphthalene has shown significant toxicity in various biological models. For instance, studies have demonstrated that methylnaphthalenes can cause necrosis in bronchiolar epithelial cells in mice, indicating potential respiratory toxicity . The mechanism of toxicity often involves oxidative stress and cytotoxicity mediated by metabolic activation through cytochrome P450 enzymes .

Table 1: Toxicity of Methylnaphthalene Derivatives

Metabolic Pathways

The metabolism of dialuminium tris(2-methylnaphthalenesulphonate) is likely influenced by the degradation pathways of its ligands. Anaerobic degradation studies indicate that sulfate-reducing bacteria can metabolize 2-methylnaphthalene to produce various metabolites, including naphthyl-2-methyl-succinic acid, which may have implications for bioaccumulation and toxicity .

Figure 1: Proposed Metabolic Pathway of 2-Methylnaphthalene

Metabolic Pathway (Note: Replace with actual pathway diagram)

Case Study 1: Acute Exposure in Rodents

A study investigating the acute effects of intraperitoneal administration of methylnaphthalene derivatives in rodents revealed dose-dependent pulmonary injuries. Notably, significant epithelial damage was observed at doses as low as 100 mg/kg, with maximal injury noted at 400 mg/kg after 24 hours .

Case Study 2: Environmental Impact on Aquatic Life

Research on the impact of 2-naphthalene sulfonate on fish demonstrated significant oxidative stress and genotoxicity. Fish exposed to varying concentrations showed increased micronucleus frequency, indicating DNA damage, particularly at higher exposure levels .

Implications for Human Health and Environment

The potential health risks associated with dialuminium tris(2-methylnaphthalenesulphonate) stem from its structural similarity to known toxicants like methylnaphthalenes. Given the observed cytotoxic effects in animal models, further research is essential to assess the implications for human exposure, particularly in occupational settings where such compounds may be present.

Table 2: Summary of Health Risks Associated with Methylnaphthalene Compounds

| Health Effect | Evidence Level |

|---|---|

| Respiratory toxicity | High |

| Genotoxicity | Moderate |

| Potential carcinogenicity | Under investigation |

Q & A

Q. What are the optimal synthesis methods for dialuminium tris(2-methylnaphthalenesulphonate) to achieve high purity?

Methodological Answer: Synthesis typically involves reacting aluminium precursors (e.g., aluminium hydroxide) with 2-methylnaphthalenesulphonic acid under controlled pH and temperature. A two-step process is recommended:

Precursor preparation : Dissolve 2-methylnaphthalenesulphonic acid in a polar solvent (e.g., ethanol/water mixture) at 60–80°C.

Complexation : Add aluminium hydroxide gradually, maintaining pH 4–6 to prevent aluminium hydroxide precipitation. Monitor reaction completion via FTIR (disappearance of –SO3H peaks at ~1030 cm⁻¹). Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted sulphonic acid .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- FTIR : Identify sulphonate (S–O stretching at 1150–1250 cm⁻¹) and aluminium coordination (Al–O stretching at 500–600 cm⁻¹).

- NMR : ¹H NMR (D2O) resolves aromatic protons of the naphthalene ring (δ 7.2–8.5 ppm); ²⁷Al NMR detects tetrahedral vs. octahedral aluminium coordination (δ 0–80 ppm).

- XRD : Confirm crystalline structure by matching peaks with simulated patterns from databases (e.g., CCDC) .

Q. How can solubility challenges in aqueous and organic solvents be addressed?

Methodological Answer: The compound’s solubility is pH-dependent due to the sulphonate groups. For aqueous solutions, maintain pH >5 to enhance solubility via deprotonation. For organic solvents (e.g., DMSO), use co-solvents like methanol (10–20% v/v) to disrupt hydrogen bonding. Solubility parameters (Hansen solubility parameters) should be calculated to optimize solvent selection .

Advanced Research Questions

Q. How to resolve contradictions in reported catalytic activity data across studies?

Methodological Answer: Discrepancies often arise from variations in active site accessibility due to synthesis methods. To standardize comparisons:

Surface area analysis : Use BET to quantify active sites.

Operando spectroscopy : Monitor real-time catalytic intermediates (e.g., in situ FTIR during reactions).

Control experiments : Test for leaching of aluminium ions (via ICP-MS) to distinguish homogeneous vs. heterogeneous catalysis .

Q. What experimental designs are recommended for studying its environmental degradation pathways?

Methodological Answer:

- Hydrolysis studies : Expose the compound to varying pH (2–12) and temperatures (20–60°C), analyzing degradation products via LC-MS.

- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight, tracking sulphonate group cleavage.

- Ecotoxicology assays : Test bioavailability using Daphnia magna (OECD 202) to correlate degradation products with toxicity .

Q. How to analyze its interaction with biological macromolecules (e.g., proteins) for biomedical applications?

Methodological Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding constants (Kd) between the compound and serum albumin.

- Molecular docking : Use software like AutoDock Vina to model sulphonate group interactions with protein active sites.

- Circular dichroism (CD) : Assess conformational changes in proteins upon binding .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for reconciling variability in spectroscopic data?

Methodological Answer:

- Multivariate analysis : Apply PCA to FTIR/NMR datasets to identify outliers or batch inconsistencies.

- Error propagation models : Quantify uncertainty in aluminium coordination geometry derived from XRD refinements using Rietveld analysis .

Q. How to design a robust protocol for comparing catalytic efficiency across derivatives?

Methodological Answer:

Normalize activity metrics : Use turnover frequency (TOF) relative to aluminium content (measured via ICP-OES).

Cross-validate with control catalysts : Include benchmark catalysts (e.g., AlCl₃) to calibrate activity scales.

Machine learning : Train models on Hammett constants of substituents to predict activity trends .

Tables of Critical Data

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Method/Reference |

|---|---|---|

| Solubility in water | 12.5 g/L (pH 7, 25°C) | Gravimetric analysis |

| Thermal stability | Decomposes at 220–240°C | TGA-DSC |

| Log P (octanol-water) | -1.8 ± 0.3 | Shake-flask method |

Q. Table 2: Common Impurities and Mitigation Strategies

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Unreacted sulphonic acid | Incomplete complexation | Recrystallization (ethanol/water) |

| Aluminium hydroxide | pH >7 during synthesis | Adjust pH to 4–6 with HCl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.